molecular formula C15H23NO B5225880 4-[3-(1-piperidinyl)butyl]phenol

4-[3-(1-piperidinyl)butyl]phenol

Cat. No. B5225880
M. Wt: 233.35 g/mol
InChI Key: DJRPAFVXBZRUJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(1-piperidinyl)butyl]phenol, also known as PBPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. PBPE belongs to a class of compounds called phenols, which are widely used in the pharmaceutical industry for their ability to interact with biological systems and modulate their functions.

Mechanism of Action

The exact mechanism of action of 4-[3-(1-piperidinyl)butyl]phenol is not fully understood, but it is thought to work by binding to specific receptors in the brain and modulating their activity. In particular, 4-[3-(1-piperidinyl)butyl]phenol has been shown to interact with the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By inhibiting the activity of this transporter, 4-[3-(1-piperidinyl)butyl]phenol can increase the levels of dopamine in the brain, leading to a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
4-[3-(1-piperidinyl)butyl]phenol has been shown to have a range of biochemical and physiological effects, including increasing dopamine and serotonin levels in the brain, enhancing cognitive function, and reducing anxiety and depression-like behaviors in animal models. These effects make 4-[3-(1-piperidinyl)butyl]phenol a promising candidate for the development of new treatments for various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-[3-(1-piperidinyl)butyl]phenol for lab experiments is its ability to selectively modulate the activity of specific neurotransmitter systems in the brain. This makes it a useful tool for studying the underlying mechanisms of various neurological and psychiatric disorders, as well as for developing new treatments. However, 4-[3-(1-piperidinyl)butyl]phenol also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 4-[3-(1-piperidinyl)butyl]phenol, including:
1. Further exploration of its mechanism of action and potential therapeutic applications in the treatment of neurological and psychiatric disorders.
2. Investigation of the potential side effects and toxicity of 4-[3-(1-piperidinyl)butyl]phenol, as well as the development of new analogs with improved safety profiles.
3. Study of the effects of 4-[3-(1-piperidinyl)butyl]phenol on other neurotransmitter systems in the brain, such as the glutamate and GABA systems.
4. Development of new methods for synthesizing and purifying 4-[3-(1-piperidinyl)butyl]phenol, as well as for delivering it to specific areas of the brain.
5. Investigation of the potential use of 4-[3-(1-piperidinyl)butyl]phenol in combination with other drugs or therapies for the treatment of various disorders.
In conclusion, 4-[3-(1-piperidinyl)butyl]phenol is a promising compound with a wide range of potential applications in scientific research. Its ability to selectively modulate specific neurotransmitter systems in the brain makes it a useful tool for studying the underlying mechanisms of various neurological and psychiatric disorders, as well as for developing new treatments. However, further research is needed to fully understand its mechanism of action and potential side effects, as well as to explore new directions for its use in the future.

Synthesis Methods

4-[3-(1-piperidinyl)butyl]phenol can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-bromophenol with 1-piperidinylbutylamine in the presence of a suitable catalyst. The resulting product is then purified using standard methods such as column chromatography or recrystallization.

Scientific Research Applications

4-[3-(1-piperidinyl)butyl]phenol has been studied extensively for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. One of the key areas of interest is its ability to modulate the activity of certain neurotransmitter systems in the brain, such as the dopamine and serotonin systems. This makes 4-[3-(1-piperidinyl)butyl]phenol a useful tool for studying the underlying mechanisms of various neurological and psychiatric disorders, including addiction, depression, and schizophrenia.

properties

IUPAC Name

4-(3-piperidin-1-ylbutyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-13(16-11-3-2-4-12-16)5-6-14-7-9-15(17)10-8-14/h7-10,13,17H,2-6,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRPAFVXBZRUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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